Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl group, a bromine atom, and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide typically involves multiple steps. One common method includes the initial bromination of pyridine to form 2-bromopyridine . This intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride in the presence of a base to yield the sulfonyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives .
Scientific Research Applications
Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions . The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Shares the bromine substitution but lacks the sulfonyl and methoxy groups.
2-Methylpyridine 1-oxide: Contains a methyl group instead of the bromine and methoxy groups.
2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of the methoxy group.
Uniqueness
Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity, while the bromine and methoxy groups contribute to its specificity and potential biological activity .
Properties
CAS No. |
60264-25-7 |
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Molecular Formula |
C13H12BrNO4S |
Molecular Weight |
358.21 g/mol |
IUPAC Name |
2-[(2-bromo-5-methoxyphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H12BrNO4S/c1-19-11-5-6-12(14)10(8-11)9-20(17,18)13-4-2-3-7-15(13)16/h2-8H,9H2,1H3 |
InChI Key |
FDEFQFLCPCGXFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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